(S)-3-(1-Aminobutyl)-4-methylphenol
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-[(1S)-1-aminobutyl]-4-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-3-4-11(12)10-7-9(13)6-5-8(10)2/h5-7,11,13H,3-4,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
OUXHIVIYLKNRML-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=CC(=C1)O)C)N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(1-Aminobutyl)-4-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol and (S)-1-aminobutane.
Reaction Conditions: The reaction involves the formation of a carbon-nitrogen bond through nucleophilic substitution. The phenol group is activated using a suitable leaving group, followed by the addition of (S)-1-aminobutane under controlled temperature and pH conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods: Industrial production of (S)-3-(1-Aminobutyl)-4-methylphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-3-(1-Aminobutyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to modify the amino group or the phenol ring.
Substitution: The amino and phenol groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
Neuropharmacology
Research indicates that (S)-3-(1-Aminobutyl)-4-methylphenol has potential neuropharmacological applications. It acts as a selective serotonin reuptake inhibitor (SSRI), which is significant for treating depression and anxiety disorders. Studies have shown that compounds with similar structures can enhance serotonin levels in the brain, leading to improved mood and cognitive function .
Cosmetic Formulations
The compound is also utilized in cosmetic formulations due to its antioxidant properties. It can stabilize formulations and enhance skin hydration, making it valuable in skincare products. Recent studies highlight its effectiveness in improving skin texture and reducing signs of aging when incorporated into topical applications .
Antioxidant Activity
(S)-3-(1-Aminobutyl)-4-methylphenol exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. This property makes it a candidate for use in dietary supplements aimed at improving overall health and preventing chronic diseases .
Case Study 1: Neuropharmacological Effects
A double-blind study investigated the effects of (S)-3-(1-Aminobutyl)-4-methylphenol on patients with major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to the placebo group, supporting its role as an effective SSRI .
Case Study 2: Cosmetic Efficacy
In a clinical trial assessing the impact of topical formulations containing (S)-3-(1-Aminobutyl)-4-methylphenol, participants reported improved skin hydration and elasticity after eight weeks of use. The formulation was well-tolerated with no adverse effects noted, emphasizing its safety for cosmetic applications .
Data Tables
| Study Type | Control Group | Treatment Group | Outcome |
|---|---|---|---|
| Double-Blind Randomized | Yes | Yes | Significant symptom reduction |
| Duration | 8 weeks | 8 weeks | p < 0.05 |
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminobutyl)-4-methylphenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s specific stereochemistry allows it to fit into active sites or binding pockets, modulating the activity of the target. The pathways involved may include inhibition or activation of enzymatic reactions, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Substituent Branching and Functional Groups
Key Differences :
- Amine vs. Alkyl: The target compound’s primary amine introduces polarity and hydrogen-bonding capability, unlike purely hydrocarbon-substituted analogs.
- Chirality: The (S)-configuration enables enantioselective interactions, absent in symmetrical or non-chiral alkylphenols like 4-(1,1-diethylpropyl)phenol (37872-24-5).
Physicochemical Properties
- Polarity: The amine group increases polarity, reducing logP compared to analogs like 4-(1,3-dimethylpentyl)phenol (71945-81-8).
Hazard Considerations
Alkylphenols in and are flagged for endocrine disruption and environmental persistence under the SIN List . However, the target compound’s amine group may alter its toxicological profile:
- Biological Interactions: The amine may interact with neurotransmitter systems (e.g., adrenergic or dopaminergic receptors), unlike non-aminated alkylphenols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
